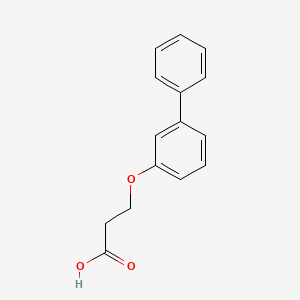

3-(3-Phenylphenoxy)propionic acid

Beschreibung

Eigenschaften

Molekularformel |

C15H14O3 |

|---|---|

Molekulargewicht |

242.27 g/mol |

IUPAC-Name |

3-(3-phenylphenoxy)propanoic acid |

InChI |

InChI=1S/C15H14O3/c16-15(17)9-10-18-14-8-4-7-13(11-14)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,16,17) |

InChI-Schlüssel |

AVSRSLYAKAFSON-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)OCCC(=O)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The substituents on the phenyl ring and their positions significantly alter solubility, acidity, and molecular interactions. For example:

- Positional Isomerism: 2-(3-Phenylphenoxy)propionic acid (C2-substituted) vs. 3-(3-phenylphenoxy)propionic acid (C3-substituted) may exhibit differences in steric hindrance and binding affinity, as seen in enantioseparation studies using fatty acid-binding proteins .

- Electron-Withdrawing Groups: Fluorine in 3-(3-fluorophenoxy)propionic acid increases acidity and stability compared to non-halogenated analogs .

- Hydrophilicity: The hydroxymethyl group in 3-(4-hydroxymethylphenoxy)propionic acid enhances water solubility, making it suitable for biomedical applications .

Biodegradation Pathways

Microbial degradation of aryloxy-propionic acids depends on substituent type and ring hydroxylation patterns:

- 3-(3-Hydroxyphenyl)propionic Acid : Degraded by Rhodococcus globerulus PWD1 via the hpp operon, which encodes enzymes for meta-cleavage of aromatic rings .

- 3-(2,4-Dihydroxyphenyl)-propionic Acid : Oxidized by Pseudomonas mandelii 7HK4 to 3-(2,3,5-trihydroxyphenyl)-propionic acid via flavin-dependent hydroxylases .

- Challenges with Ether Linkages: Compounds like this compound may resist microbial degradation due to the stable ether bond, unlike hydroxylated derivatives that undergo ring-opening .

Key Research Findings

- Structural Flexibility : Substitutions at the phenyl ring (e.g., fluorine, hydroxymethyl) modulate bioactivity and environmental persistence .

- Biodegradability Correlation: Hydroxylated derivatives are more readily metabolized by microbes than non-hydroxylated or ether-linked analogs .

- Pharmacological Potential: Propionic acid derivatives with bulky substituents (e.g., isopropyl) show promise in targeting enzymes like monoamine oxidase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.